molecular formula C2H3N7 B1384446 3-azido-1H-1,2,4-triazol-5-amine CAS No. 224033-01-6

3-azido-1H-1,2,4-triazol-5-amine

Cat. No.: B1384446
CAS No.: 224033-01-6
M. Wt: 125.09 g/mol
InChI Key: FVQJGJOWBMJPNW-UHFFFAOYSA-N
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Description

3-azido-1H-1,2,4-triazol-5-amine is a synthetic organic compound with the molecular formula C2H3N7. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of applications in various fields due to their unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Azido-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, potentially inhibiting their activity through the formation of stable complexes . Additionally, this compound can form covalent bonds with proteins, leading to modifications that alter protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby altering the downstream effects on gene expression and cellular metabolism . For example, it has been shown to affect the activity of kinases, which are pivotal in cell signaling cascades . Furthermore, this compound can induce changes in cellular metabolism by interacting with metabolic enzymes, leading to shifts in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, either inhibiting or activating their function . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially influencing gene expression by modifying transcription factors or other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-azido-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common method involves the partial diazotization-substitution of 3,5-diamino-1,2,4-triazole . This process can be carried out directly in the substrate or through its primary nitrosation, followed by the conversion into the azido compound . Another method involves the use of direct or indirect protection of an amino group, followed by its conversion into the azido compound and subsequent deprotection .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave irradiation to accelerate the reaction process and improve efficiency . The choice of reagents and reaction conditions depends on the desired product’s nucleophilicity and the specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 3-azido-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazonium salts, nitro compounds, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired outcome, with some reactions requiring specific temperatures, pressures, and catalysts .

Major Products Formed: The major products formed from the reactions of this compound include various substituted triazoles, azides, and other nitrogen-rich compounds . These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

3-azido-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of new materials with specific properties, such as high energy density and thermal stability .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-azido-1H-1,2,4-triazol-5-amine include other azido-triazoles, such as 3-azido-5-amino-1,2,4-triazine and 5-(5-azido-1H-1,2,4-triazol-3-yl)tetrazole . These compounds share similar structural features and chemical properties, making them useful in similar applications.

Uniqueness: What sets this compound apart from its similar compounds is its specific azido and amino functional groups, which provide unique reactivity and versatility in chemical synthesis . Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-azido-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQJGJOWBMJPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-azido-1H-1,2,4-triazol-5-amine a promising candidate for nitrogen-rich gas generators?

A1: The study [] highlights several key properties of this compound that make it attractive for energetic applications:

  • High Heat of Formation: This compound possesses a high positive heat of formation, primarily attributed to the energetic contributions of its molecular structure, including the azole ring, amino group, and azido group []. This inherent energy storage capacity is crucial for gas generation applications.
  • Formation of Energetic Salts: The research demonstrates the successful synthesis of various energetic salts of this compound by pairing it with different cationic moieties []. This salt formation capability allows for tailoring its properties for specific applications.
  • Calculated Performance Parameters: The study calculates key performance parameters like detonation velocity and pressure, indicating the compound's potential as an energetic material [].

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